molecular formula C12H13BrN2 B595103 2-Bromo-6-piperidinobenzonitrile CAS No. 1260649-11-3

2-Bromo-6-piperidinobenzonitrile

Cat. No.: B595103
CAS No.: 1260649-11-3
M. Wt: 265.154
InChI Key: PECAOGIZKHOSKX-UHFFFAOYSA-N
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Description

2-Bromo-6-piperidinobenzonitrile: is an organic compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol . It is characterized by the presence of a bromine atom at the 2-position and a piperidine ring at the 6-position of a benzonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-piperidinobenzonitrile typically involves the bromination of 6-piperidinobenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-piperidinobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Bromo-6-piperidinobenzonitrile is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of 2-Bromo-6-piperidinobenzonitrile is primarily determined by its ability to undergo substitution and reduction reactions. The bromine atom and nitrile group serve as reactive sites for interactions with nucleophiles and reducing agents, respectively. These interactions can lead to the formation of new chemical bonds and the modification of the compound’s structure .

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-4-piperidinobenzonitrile
  • 2-Bromo-6-morpholinobenzonitrile
  • 2-Chloro-6-piperidinobenzonitrile

Comparison: Compared to similar compounds, 2-Bromo-6-piperidinobenzonitrile is unique due to the specific positioning of the bromine atom and piperidine ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2-bromo-6-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAOGIZKHOSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742691
Record name 2-Bromo-6-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260649-11-3
Record name 2-Bromo-6-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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